5-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoicacid
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Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a pent-2-ynoic acid backbone. This compound is commonly used in organic synthesis, particularly in peptide chemistry, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of 5-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amino acids with various functional groups.
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid involves its reactivity as a protected amino acid. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis. The compound’s molecular targets and pathways depend on its specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(Tert-butoxy)carbonyl]amino}-2-(carbamoylamino)pentanoic acid
- 5-{(Tert-butoxy)carbonylamino}pentanoic acid
Uniqueness
5-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid is unique due to its alkyne functional group, which provides additional reactivity compared to similar compounds with only alkane or alkene backbones. This alkyne group allows for a broader range of chemical transformations and applications in organic synthesis.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h5,7H2,1-3H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUCWHQBKUDVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC#CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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